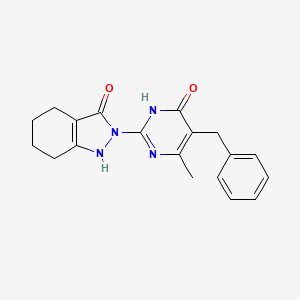

2-(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one

Beschreibung

The compound 2-(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one is a heterocyclic molecule featuring a pyrimidinone ring fused to a partially saturated indazolone core. Key structural attributes include:

- Pyrimidinone moiety: Substituted with a benzyl group at position 5 and a methyl group at position 2.

- Hexahydroindazolone core: A bicyclic system with partial saturation, contributing to conformational flexibility.

Eigenschaften

IUPAC Name |

2-(5-benzyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-12-15(11-13-7-3-2-4-8-13)17(24)21-19(20-12)23-18(25)14-9-5-6-10-16(14)22-23/h2-4,7-8,22H,5-6,9-11H2,1H3,(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLBEKOJGLHTDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)N2C(=O)C3=C(N2)CCCC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one typically involves multi-step organic reactions. A common approach might include:

Formation of the Pyrimidine Ring: This could involve the condensation of appropriate aldehydes and amines under acidic or basic conditions.

Formation of the Indazole Ring: This might be achieved through cyclization reactions involving hydrazines and ketones.

Coupling of the Two Moieties: The final step could involve coupling the pyrimidine and indazole rings through a series of substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the benzyl or methyl groups.

Reduction: Reduction reactions could target the oxo groups in the pyrimidine or indazole rings.

Substitution: Various substitution reactions could occur, especially at the benzyl group or the nitrogen atoms in the rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents might include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.

Substitution: Halogenating agents, nucleophiles, and electrophiles might be employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Anticancer Activity

- Research indicates that derivatives of this compound may exhibit anticancer properties. For instance, compounds with similar structures have been shown to inhibit various cancer cell lines by targeting specific pathways involved in tumor growth.

- Case Study: A study demonstrated that a related compound inhibited the proliferation of gastrointestinal stromal tumor cells by acting on the c-KIT receptor tyrosine kinase pathway .

-

Neurological Disorders

- The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders. For example, compounds that interact with monoacylglycerol lipase have been linked to neuroprotective effects.

- Case Study: Research has shown that inhibition of monoacylglycerol lipase can reduce neuroinflammation and promote neurogenesis .

-

Antimicrobial Properties

- Preliminary studies indicate that the compound may possess antimicrobial activity against various bacterial strains. This opens avenues for developing new antibiotics or adjuvant therapies in infectious diseases.

- Data Table: Antimicrobial Activity Results

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Pseudomonas aeruginosa 128 µg/mL

Toxicological Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds:

- Acute Toxicity Tests: Studies have shown that doses up to 2000 mg/kg did not result in significant adverse effects in animal models.

- Chronic Toxicity: Long-term studies are ongoing to assess potential organ toxicity and carcinogenicity.

Wirkmechanismus

The mechanism of action of 2-(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one would depend on its specific biological target. Potential mechanisms could include:

Enzyme Inhibition: The compound might inhibit enzymes by binding to their active sites.

Receptor Modulation: It could act as an agonist or antagonist at various receptors.

Pathway Interference: The compound might interfere with specific biochemical pathways, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Key Structural Differences

The target compound is compared to two pyrimidine-derived analogs from the literature ():

| Compound ID | Core Structure | Substituents | Key Features |

|---|---|---|---|

| Target | Pyrimidinone + hexahydroindazolone | 5-benzyl, 4-methyl | High lipophilicity, flexible core |

| 4i | Pyrimidinone + tetrazolylphenyl | Coumarin-3-yl, tetrazolylphenyl | Extended conjugation (coumarin), polar |

| 4j | Pyrimidin-2-thione + pyrazolyl | 1,5-dimethyl, thioxo, coumarin-3-yl | Thiol-reactive (thioxo), rigid scaffold |

Analysis :

- Lipophilicity : The benzyl group in the target compound likely increases logP compared to the coumarin-containing 4i and 4j, which have polar aromatic systems .

- Rigidity vs.

- Reactivity : The thioxo group in 4j may enable covalent interactions with cysteine residues, a feature absent in the target compound .

Pharmacological Implications (Hypothetical)

While direct activity data for the target compound are unavailable, structural parallels to 4i and 4j suggest plausible mechanisms:

- The benzyl group may enhance membrane permeability for intracellular targets.

Data Tables

Table 1: Physicochemical Properties (Predicted)

| Property | Target Compound | 4i | 4j |

|---|---|---|---|

| Molecular Weight | ~380 g/mol | ~520 g/mol | ~550 g/mol |

| logP (Estimated) | 3.2 | 2.8 | 3.0 |

| Hydrogen Bond Acceptors | 5 | 7 | 8 |

Biologische Aktivität

The compound 2-(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological activities supported by recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Pyrimidine Ring : This can be achieved through the Biginelli reaction involving benzaldehyde and urea.

- Introduction of the Benzyl Group : Nucleophilic substitution using benzyl chloride.

- Formation of the Indazole Structure : This step often involves cyclization reactions that yield the indazole framework.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The pyrimidine ring may inhibit enzymes involved in metabolic pathways.

- Receptor Binding : The compound may bind to specific receptors, influencing signal transduction pathways.

The combination of functional groups enhances its binding affinity and specificity towards these targets.

Antiparasitic Activity

Research has shown that derivatives of similar structures exhibit significant antiparasitic effects. For instance, compounds targeting Trypanosoma brucei have demonstrated promising results in inhibiting parasite growth through enzyme inhibition .

Anticancer Properties

Studies indicate that certain derivatives can act as inhibitors of histone deacetylases (HDACs), which play a critical role in cancer cell proliferation. These compounds can induce apoptosis in cancer cells by altering gene expression associated with cell cycle regulation .

Antimicrobial Effects

There is emerging evidence suggesting that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Case Studies

- Trypanosoma brucei Inhibition : A study characterized the biological activity of related compounds against Trypanosoma brucei FolD, revealing a significant reduction in parasite viability at low micromolar concentrations .

- HDAC Inhibition : In a series of experiments involving hydroxamate-based inhibitors, it was found that modifications on the indazole scaffold enhanced HDAC inhibitory activity compared to unmodified compounds .

- Antimicrobial Testing : Recent assays demonstrated that derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL .

Data Summary Table

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one?

- Methodology : Use metal carbonyl-mediated rearrangements of oxadiazole precursors to construct the pyrimidinone core, followed by coupling with indazolone derivatives. For example, highlights the use of ethyl 6-oxo-1,6-dihydropyrimidine-5-carboxylates as intermediates. Optimize reaction conditions (e.g., solvent, temperature) to improve regioselectivity and reduce byproducts .

- Key Tools : Monitor reactions via TLC and HPLC. Purify using column chromatography with gradients of ethyl acetate/hexane.

Q. How can spectroscopic techniques confirm the compound’s structural integrity?

- Methodology : Combine -NMR, -NMR, and IR spectroscopy to verify functional groups (e.g., carbonyl at ~1640–1680 cm) and aromatic protons. and emphasize correlating NMR splitting patterns with substituent positions (e.g., benzyl protons as multiplets at δ 3.5–4.5 ppm) .

- Validation : Cross-check mass spectrometry (HRMS) for molecular ion peaks matching the theoretical mass.

Q. What experimental designs are suitable for assessing the compound’s stability under varying pH conditions?

- Methodology : Adopt a split-plot design (as in ) with pH levels (e.g., 2.0, 7.4, 9.0) as subplots and temperature as a main plot. Use HPLC to quantify degradation products over time .

- Data Analysis : Apply ANOVA to identify significant degradation pathways.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Case Example : If -NMR shows unexpected splitting, use 2D-COSY or NOESY to distinguish between conformational isomers or coupling artifacts. highlights the use of -labeling to trace nitrogen connectivity in heterocycles .

- Advanced Tools : Employ computational NMR prediction software (e.g., ACD/Labs) to simulate spectra and compare with experimental data.

Q. What strategies optimize regioselectivity in synthesizing analogs with modified benzyl or indazolone groups?

- Methodology : Introduce directing groups (e.g., electron-withdrawing substituents) on the pyrimidinone ring to steer coupling reactions. demonstrates how steric hindrance from cyclohexyl groups can influence regioselectivity .

- Reaction Optimization : Screen catalysts (e.g., Pd(OAc)/ligands) and solvents (DMF, THF) under microwave irradiation to enhance yields.

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Approach : Perform molecular docking (AutoDock Vina) using X-ray structures of target enzymes (e.g., kinases). correlates triazole-thione moieties with kinase inhibition, suggesting similar scaffolds may bind ATP pockets .

- Validation : Validate predictions with in vitro assays (e.g., fluorescence polarization for binding affinity).

Q. What methodologies assess the compound’s environmental fate and degradation pathways?

- Experimental Design : Follow the INCHEMBIOL framework ( ) to study hydrolysis, photolysis, and biodegradation. Use LC-MS/MS to identify transformation products (e.g., oxadiazole ring cleavage) .

- Ecotoxicology : Test acute toxicity on model organisms (Daphnia magna) using OECD guidelines.

Q. How can researchers address low yields in large-scale synthesis?

- Troubleshooting : Identify bottlenecks via kinetic studies (e.g., rate-limiting steps in coupling reactions). suggests using flow chemistry for exothermic steps to improve scalability .

- Process Chemistry : Optimize workup procedures (e.g., liquid-liquid extraction vs. crystallization) to minimize product loss.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.